

Unraveling the Three-Dimensional Architecture of Chlorofluoromethane: A Technical Guide

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An in-depth analysis of the molecular geometry and bonding parameters of **chlorofluoromethane** (CH2CIF), this guide serves as a critical resource for researchers, scientists, and professionals in drug development. By providing a comprehensive overview of its structural characteristics, this document aims to facilitate a deeper understanding of the molecule's physical and chemical behavior.

Chlorofluoromethane, a halogenated methane derivative, possesses a central carbon atom bonded to two hydrogen atoms, one chlorine atom, and one fluorine atom. This arrangement results in a distorted tetrahedral molecular geometry. The asymmetry of the substituting halogens leads to variations in bond lengths and angles from the idealized tetrahedral geometry, influencing the molecule's polarity and reactivity.

Quantitative Molecular Geometry Data

The precise bond lengths and angles of **chlorofluoromethane** have been determined through a combination of experimental techniques, primarily microwave spectroscopy, and computational quantum chemistry methods. The data presented below is compiled from peer-reviewed studies and established chemical databases, offering a quantitative look at the molecule's structure.



Parameter	Bond/Angle	Experimental Value	Computational Value (CCSD/cc- pVQZ)
Bond Lengths	C–H	1.0884 Å[1]	1.0836 Å[2]
C-CI	1.7621 Å[1]	1.7670 Å[2]	
C-F	1.3698 Å[1]	1.3543 Å[2]	-
Bond Angles	H-C-H	112.30°[2]	112.30°[2]
H-C-CI	107.91°[2]	107.91°[2]	
H-C-F	109.23°[2]	109.23°[2]	_
CI-C-F	110.109°[1]	110.22°[2]	-

Experimental Determination of Molecular Geometry

The experimental data for the molecular geometry of **chlorofluoromethane** are primarily derived from microwave spectroscopy and gas-phase electron diffraction studies. These techniques provide highly accurate measurements of the rotational constants and internuclear distances of molecules in the gas phase.

Microwave Spectroscopy Protocol

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule, corresponding to transitions between its rotational energy levels. The moments of inertia, and consequently the molecular geometry, can be derived from the frequencies of these transitions.

A general experimental protocol for determining the molecular structure of a gas-phase molecule like **chlorofluoromethane** using microwave spectroscopy involves the following steps:

• Sample Introduction: A gaseous sample of **chlorofluoromethane** is introduced into a high-vacuum chamber of a microwave spectrometer.



- Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
- Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency.
- Spectral Analysis: The resulting spectrum, consisting of a series of absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.
- Isotopic Substitution: To determine the complete molecular structure, the spectra of different isotopically substituted versions of the molecule (e.g., containing ¹³C, ³⁷Cl) are often measured.
- Structure Refinement: The rotational constants from all isotopic species are used in a leastsquares fitting procedure to determine the precise bond lengths and angles.

Gas-Phase Electron Diffraction Protocol

Gas-phase electron diffraction is another powerful technique for determining the threedimensional structure of molecules. It involves the scattering of a beam of high-energy electrons by the gas-phase molecules.

The typical workflow for a gas-phase electron diffraction experiment is as follows:

- Sample Introduction: A narrow beam of **chlorofluoromethane** gas is effused from a nozzle into a vacuum chamber.
- Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the gas jet.
- Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.
- Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.
- Data Analysis: The intensity of the scattered electrons is analyzed as a function of the scattering angle. This information is then used to derive the internuclear distances within the

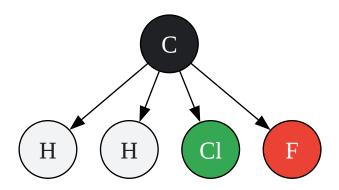


molecule.

• Structural Modeling: A molecular model is refined to best fit the experimental diffraction data, yielding the equilibrium bond lengths and angles.

Molecular Structure Visualization

The following diagram provides a three-dimensional representation of the **chlorofluoromethane** molecule, illustrating its tetrahedral geometry and the spatial arrangement of its constituent atoms.



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Ball-and-stick model of **Chlorofluoromethane**

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References

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